
1-(Isoxazol-3-yl)-n-methylmethanamine
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Overview
Description
1-(Isoxazol-3-yl)-n-methylmethanamine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Preparation Methods
The synthesis of 1-(Isoxazol-3-yl)-n-methylmethanamine can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient and catalyst-free .
Chemical Reactions Analysis
1-(Isoxazol-3-yl)-n-methylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Isoxazole derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of isoxazole derivatives can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Synthesis of 1-(Isoxazol-3-yl)-n-methylmethanamine
The synthesis of this compound typically involves methods such as the Biginelli reaction or other multistep synthetic protocols that yield isoxazole derivatives. Recent studies have highlighted the synthesis of isoxazole derivatives through Claisen-Schmidt condensation reactions, which have shown promising results in terms of biological activity and pharmacokinetic properties .
Anti-inflammatory Properties
Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from isoxazoles have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The synthesized derivatives have demonstrated selective inhibition towards COX-2, suggesting their potential use in managing conditions like arthritis and other inflammatory disorders .
Antitumor Activity
Isoxazole compounds have been investigated for their anticancer properties. In vitro studies have shown that certain isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including ovarian and colon cancer cells. For example, one study reported that a specific isoxazole derivative exhibited a 20-fold increase in potency against ovarian cancer cells compared to its lead compound . Additionally, compounds targeting the FLT3 receptor have shown promise in treating acute myeloid leukemia by inhibiting tumor growth in xenograft models .
Neuroprotective Effects
The ability of isoxazole derivatives to cross the blood-brain barrier has opened avenues for their application in neurodegenerative diseases. Some studies suggest that these compounds may offer neuroprotective benefits by modulating inflammatory pathways associated with neurodegeneration .
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(Isoxazol-3-yl)-n-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases .
Comparison with Similar Compounds
1-(Isoxazol-3-yl)-n-methylmethanamine can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives. These compounds share a similar five-membered ring structure with different heteroatoms (sulfur, oxygen, and nitrogen) at adjacent positions. The unique combination of oxygen and nitrogen in the isoxazole ring imparts distinct biological activities and reactivity compared to its analogs .
Similar compounds include:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isothiazole derivatives
The uniqueness of this compound lies in its specific biological activities and the versatility of its isoxazole ring in various chemical reactions and synthetic applications .
Biological Activity
1-(Isoxazol-3-yl)-n-methylmethanamine, also known by its CAS number 297172-17-9, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound features an isoxazole ring which is known for its diverse biological activities. The compound's structure can be described as follows:
- Molecular Formula : C6H10N2O
- Molecular Weight : 126.16 g/mol
- Canonical SMILES : C1=NOC(C=C1)C(NC)C
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Binding : It exhibits affinity for specific receptors, potentially influencing physiological processes such as inflammation and cell proliferation.
Biological Activities
Recent studies have reported a broad spectrum of biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory responses in cellular models.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the inhibition of tumor growth in vitro.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, it was found to exhibit an IC50 value of 4.7 μM against MRSA. This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on RAW 264.7 macrophage cells demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential use in inflammatory diseases .
Case Study 3: Anticancer Activity
In vitro tests on MCF-7 breast cancer cells revealed that this compound inhibited cell proliferation in a dose-dependent manner. At concentrations above 3 μM, the compound effectively reduced colony formation, indicating its potential as an anticancer therapeutic .
Properties
IUPAC Name |
N-methyl-1-(1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5-2-3-8-7-5/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAXEJEZXYKLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297172-17-9 |
Source
|
Record name | methyl(1,2-oxazol-3-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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